methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride
Overview
Description
“Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride” is a chemical compound with the empirical formula C7H11ClN2O2 . It is a solid substance and is used for proteomics research .
Synthesis Analysis
The synthesis of pyrrole compounds, such as “methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular weight of “methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride” is 190.63 . The InChI code for this compound is 1S/C7H10N2O2.ClH/c1-9-4-5 (8)3-6 (9)7 (10)11-2;/h3-4H,8H2,1-2H3;1H .Chemical Reactions Analysis
Pyrrole compounds, including “methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride”, can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
“Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride” is a solid substance . Its melting point is 231 degrees Celsius (dec) . The compound’s storage temperature is recommended to be under inert gas .Scientific Research Applications
Chemical Modifications and Applications
- Xylan Derivatives and Applications : Research on xylan derivatives, including ethers and esters synthesized through chemical modifications, suggests a wide range of potential applications. These derivatives have been studied for their properties and applications in drug delivery, antimicrobial agents, and as paper strength additives. The process involves reactions with various chemicals, potentially paralleling modifications similar to those for "methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride" (Petzold-Welcke et al., 2014).
Supramolecular Chemistry
- Supramolecular Capsules from Calixpyrrole : Studies on supramolecular capsules derived from calixpyrrole components, including self-assembly and potential applications in molecular encapsulation and sensing, might offer insights into similar applications for structurally related compounds like "methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride" (Ballester, 2011).
Safety And Hazards
“Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 4-amino-1H-pyrrole-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h2-3,8H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKGVNUYRDBGLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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